

# Spectroscopic Profile of 4-Methyl-3-nitrophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrophenylboronic acid

Cat. No.: B1303779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-nitrophenylboronic acid**, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.<sup>[1]</sup> This document details available and predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for data acquisition.

## Core Data Presentation

The following tables summarize the available and predicted spectroscopic data for **4-Methyl-3-nitrophenylboronic acid** (CAS RN: 80500-27-2).<sup>[2][3]</sup>

## Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BNO <sub>4</sub>	[2][3][4]
Molecular Weight	180.95 g/mol	[2]
Appearance	Pale yellow to reddish yellow powder	[1]
Melting Point	265-270 °C	[1][2]

## Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Note: The following data are predicted based on the analysis of structurally similar compounds, such as 4-methylphenylboronic acid and 3-nitrophenylboronic acid.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2 (s, br)	Singlet, broad	2H	B(OH) <sub>2</sub>
~8.15	Singlet	1H	Ar-H (H-2)
~7.85	Doublet	1H	Ar-H (H-6)
~7.45	Doublet	1H	Ar-H (H-5)
~2.55	Singlet	3H	CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Note: The following data are predicted based on established chemical shift correlations and data from related aromatic boronic acids.

Chemical Shift ( $\delta$ ) ppm	Assignment
~150	Ar-C-NO <sub>2</sub>
~140	Ar-C-CH <sub>3</sub>
~135	Ar-C-H (C-6)
~130 (broad)	Ar-C-B(OH) <sub>2</sub>
~125	Ar-C-H (C-2)
~120	Ar-C-H (C-5)
~20	CH <sub>3</sub>

## IR Spectral Data

An experimental FT-IR spectrum is available for **4-Methyl-3-nitrophenylboronic acid**.<sup>[4]</sup> The characteristic absorption bands are assigned below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid dimer)
~3100	Medium	Aromatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1530, ~1350	Strong	Asymmetric & Symmetric N-O stretch (nitro group)
~1380	Medium	B-O stretch
~1090	Medium	B-C stretch
~830	Medium	C-H out-of-plane bend

## Mass Spectrometry Data

Note: The following fragmentation patterns are predicted for an electron ionization (EI) mass spectrum.

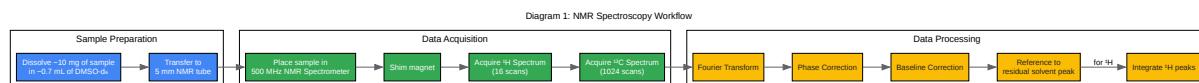
m/z	Interpretation
181	[M] <sup>+</sup> (Molecular ion)
163	[M - H <sub>2</sub> O] <sup>+</sup>
135	[M - NO <sub>2</sub> ] <sup>+</sup>
117	[M - NO <sub>2</sub> - H <sub>2</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized workflow for NMR analysis is depicted below.



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Diagram 1: NMR Spectroscopy Workflow

- Sample Preparation: Approximately 10-15 mg of **4-Methyl-3-nitrophenylboronic acid** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Instrument: 500 MHz NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: -2 to 12 ppm.
  - Referencing: The residual DMSO peak ( $\delta$  ~2.50 ppm) is used as the internal standard.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 125 MHz NMR spectrometer.
  - Pulse Program: Proton-decoupled pulse program.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 5 seconds.
- Spectral Width: -10 to 220 ppm.
- Referencing: The DMSO-d<sub>6</sub> solvent peak ( $\delta$  ~39.52 ppm) is used as the internal standard.

## Infrared (IR) Spectroscopy

The following protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Diagram 2: FT-IR (ATR) Spectroscopy Workflow

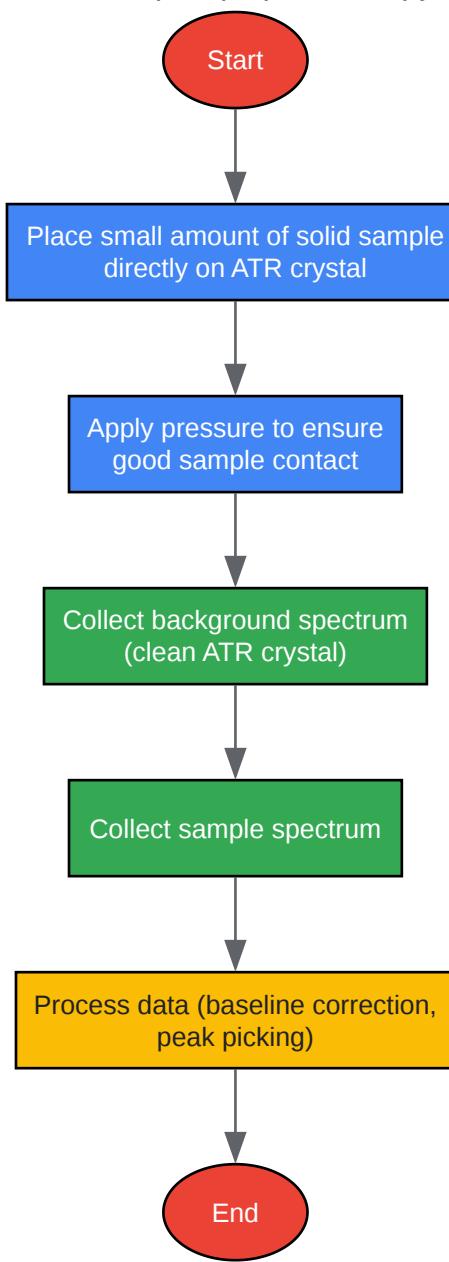
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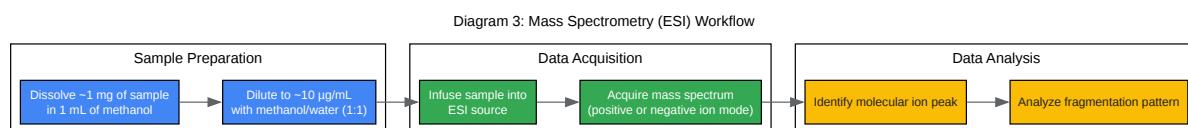
Diagram 2: FT-IR (ATR) Spectroscopy Workflow

- Sample Preparation: A small amount of solid **4-Methyl-3-nitrophenylboronic acid** is placed directly onto the diamond crystal of an ATR accessory.
- IR Spectrum Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan.

## Mass Spectrometry (MS)

The following protocol describes the acquisition of a mass spectrum using Electrospray Ionization (ESI).



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Diagram 3: Mass Spectrometry (ESI) Workflow

- Sample Preparation: A stock solution of **4-Methyl-3-nitrophenylboronic acid** is prepared by dissolving approximately 1 mg in 1 mL of methanol. This solution is then further diluted to a final concentration of about 10  $\mu\text{g}/\text{mL}$  with a 1:1 mixture of methanol and water.
- Mass Spectrum Acquisition:
  - Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

- Ionization Mode: Positive and/or negative ion mode.
- Infusion: The sample solution is infused directly into the mass spectrometer.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

This guide provides a foundational set of spectroscopic data and protocols for **4-Methyl-3-nitrophenylboronic acid**, intended to support its application in research and development. For definitive structural confirmation, it is recommended to acquire experimental data under the described conditions.

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